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  • Product: Metomidate hydrochloride, (S)-
  • CAS: 66392-65-2

Core Science & Biosynthesis

Foundational

Stereochemical Determinants of Metomidate Pharmacology: (S)- vs. (R)-Enantiomer Mechanisms

The following technical guide details the mechanistic divergence between (S)-Metomidate and its clinically active (R)-enantiomer. It is structured to serve researchers and drug development professionals, focusing on ster...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic divergence between (S)-Metomidate and its clinically active (R)-enantiomer. It is structured to serve researchers and drug development professionals, focusing on stereoselective pharmacodynamics at the GABA-A receptor and Cytochrome P450 11B1.

Executive Summary: The Chirality of Efficacy

Metomidate hydrochloride (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) is an imidazole-based agent exhibiting profound stereoselectivity. While the (R)-enantiomer acts as a potent hypnotic and a high-affinity inhibitor of adrenocortical steroidogenesis, the (S)-enantiomer displays significantly reduced affinity for both targets. This guide dissects the molecular basis of this divergence, positioning (S)-metomidate not merely as an inactive isomer, but as a critical negative control for mapping the topography of ligand-gated ion channels and heme-containing enzymes.

Key Differentiators
Feature(R)-Metomidate(S)-Metomidate
Primary Target GABA-A Receptor (

interface)
Low affinity binding (Non-specific)
Secondary Target CYP11B1 (11

-hydroxylase)
Weak/Negligible Inhibition
Clinical Utility Veterinary Anesthesia; PET Imaging (

C-MTO)
Research standard for stereoselectivity
Potency Ratio ~10-20x more potent hypnoticBaseline activity

Molecular Architecture & Stereochemistry

The pharmacological divergence stems from the chiral center at the 1-phenylethyl group.

  • Configuration: The spatial arrangement of the phenyl ring relative to the imidazole core dictates binding pocket accommodation.

  • Salt Form: Both enantiomers are typically handled as hydrochloride salts to improve aqueous solubility for parenteral administration, though the free base is the active species crossing the blood-brain barrier.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the divergence in downstream signaling.

Metomidate_Stereochemistry Racemic Racemic Metomidate (Mixture) Resolution Chiral Resolution (HPLC / Tartaric Acid) Racemic->Resolution R_Iso (R)-Metomidate (Active Eutomer) Resolution->R_Iso S_Iso (S)-Metomidate (Distomer) Resolution->S_Iso Target_GABA GABA-A Receptor (Transmembrane Pocket) R_Iso->Target_GABA High Affinity (Kd ~ nM) Target_CYP CYP11B1 (Heme Iron Coordination) R_Iso->Target_CYP Potent Inhibition S_Iso->Target_GABA Steric Clash (Low Affinity) S_Iso->Target_CYP Weak Interaction Effect_Hyp Hypnosis / Sedation (Cl- Influx) Target_GABA->Effect_Hyp Effect_Inh Cortisol Suppression (Steroidogenesis Block) Target_CYP->Effect_Inh

Figure 1: Stereochemical divergence of Metomidate. The (R)-isomer aligns with biological targets, while the (S)-isomer faces steric hindrance.

Mechanism of Action: The GABA-A Receptor Interface

The primary hypnotic effect of metomidate is mediated via positive allosteric modulation of the


-aminobutyric acid type A (GABA-A)  receptor.
The Binding Pocket

Research utilizing photolabeling (e.g., with [


H]azietomidate) has identified the binding site within the transmembrane domain (TMD) of the receptor, specifically at the interface between the 

-subunit (+) and the

-subunit (-)
.
  • (R)-Metomidate Mechanism: The (R)-configuration positions the hydrophobic phenyl ring to interact favorably with specific residues (e.g.,

    
    1-Met236, 
    
    
    
    2-Met286) deep within the transmembrane cleft. This binding stabilizes the open state of the chloride channel, enhancing GABA-induced currents.
  • (S)-Metomidate Mechanism: The (S)-configuration forces the bulky phenyl group into a sterically unfavorable orientation, clashing with the rigid transmembrane helices. This prevents deep insertion into the pocket, resulting in a 10-20 fold reduction in potency.

Quantitative Comparison
Parameter(R)-Metomidate(S)-MetomidateMechanistic Implication
GABA-A Affinity (

)
Low NanomolarMicromolar(R) fits the hydrophobic pocket; (S) is excluded.
Efficacy (

)
High (Full Modulation)Low/Partial(S) cannot effectively stabilize the open channel state.
Selectivity

containing receptors
Non-selectiveDemonstrates specific subunit interface requirements.

Secondary Target: CYP11B1 Inhibition (Adrenal Suppression)

Metomidate is a potent inhibitor of 11


-hydroxylase (CYP11B1) , the enzyme responsible for converting 11-deoxycortisol to cortisol.[1] This activity is the basis for the clinical use of 

C-Metomidate in PET imaging of adrenocortical tumors.
The Heme Coordination Mechanism
  • Imidazole Interaction: The basic nitrogen of the imidazole ring coordinates directly with the heme iron of the cytochrome P450 enzyme, displacing the molecular oxygen required for catalysis.

  • Stereoselectivity:

    • (R)-Metomidate: The molecular geometry allows the imidazole nitrogen to access the heme iron while the phenyl-ethyl side chain fits into the hydrophobic substrate access channel.

    • (S)-Metomidate: The altered geometry creates steric interference with the protein backbone surrounding the heme pocket, significantly weakening the coordinate bond strength and inhibitory potency.

Critical Insight: The high affinity of (R)-metomidate for CYP11B1 is why it is used as a PET tracer. The (S)-enantiomer's lack of retention in adrenal tissue confirms that uptake is specific (enzyme-mediated) rather than non-specific lipophilic partitioning.

Experimental Protocols for Stereochemical Validation

To validate the mechanistic differences described above, the following self-validating protocols are recommended.

Protocol A: Chiral Separation via HPLC

Objective: Isolate pure (S)- and (R)-metomidate from racemic hydrochloride salt.

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Lux Cellulose-3 ).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine (for free base) or appropriate buffer for salt.

  • Conditions: Flow rate 1.0 mL/min, Detection UV @ 240 nm.

  • Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer (verify with authentic standards as elution order can reverse based on solvent).

  • Validation: Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
Protocol B: Competitive Binding Assay (GABA-A)

Objective: Determine the


 of (S)- vs (R)-metomidate.
  • Membrane Preparation: Rat whole brain or transfected HEK293 cells expressing

    
     GABA-A receptors.
    
  • Radioligand: Use [

    
    H]EBOB or [
    
    
    
    S]TBPS (chloride channel blockers) or [
    
    
    H]Muscimol (if looking at allosteric shift). Note: Direct competition is best measured against [
    
    
    H]TFD-etomidate analogs.
  • Incubation: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of (R)- or (S)-metomidate.
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Plot % specific binding vs. Log[Concentration].

    • Expected Result: The (R)-curve will be shifted significantly to the left (lower

      
      ) compared to the (S)-curve.
      
Workflow Visualization

Assay_Workflow Step1 Step 1: Racemic Metomidate HCl Dissolution in Mobile Phase Step2 Step 2: Chiral HPLC Separation (Chiralcel OD-H Column) Step1->Step2 Branch Fraction Collection Step2->Branch Fraction_S (S)-Metomidate (Early Elution*) Branch->Fraction_S Fraction_R (R)-Metomidate (Late Elution*) Branch->Fraction_R Assay Step 3: Functional Assay (Adrenal Cell Cortisol Secretion) Fraction_S->Assay Fraction_R->Assay Result Data Output: IC50 Comparison Assay->Result

Figure 2: Workflow for isolation and pharmacological validation of Metomidate enantiomers.

References

  • Comparison of [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism. Nature Medicine, 2023.

  • Specificity of Intersubunit General Anesthetic-binding Sites in the Transmembrane Domain of the Human α1β3γ2 GABA-A Receptor. Journal of Biological Chemistry, 2011.

  • New selective inhibitors of steroid 11beta-hydroxylation in the adrenal cortex.[2][3][4] Synthesis and structure-activity relationship of potent etomidate analogues. Journal of Medicinal Chemistry, 2008.[2]

  • Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS. Drug Testing and Analysis, 2023.

  • Clinical and Molecular Pharmacology of Etomidate. Anesthesiology, 2011.

Sources

Exploratory

Chemical structure and properties of (S)-Metomidate HCl

An In-Depth Technical Guide to the Chemical Structure and Properties of (S)-Metomidate HCl For Researchers, Scientists, and Drug Development Professionals Executive Summary Metomidate, a potent inhibitor of adrenal stero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of (S)-Metomidate HCl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metomidate, a potent inhibitor of adrenal steroidogenesis, exists as a chiral molecule. This guide provides a detailed technical examination of the (S)-enantiomer of Metomidate Hydrochloride, [(S)-Metomidate HCl]. While its counterpart, (R)-Metomidate, is responsible for the high-affinity inhibition of the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), the (S)-enantiomer is significantly less active. Understanding the distinct properties of this "distomer" is crucial for comprehending the structure-activity relationships (SAR) of this important pharmacological tool. This document delineates the chemical structure, physicochemical properties, stereoselective mechanism of action, synthesis, and analytical protocols pertinent to (S)-Metomidate HCl, positioning it as an essential negative control in stereoselectivity studies and a key to designing more specific therapeutic agents.

Introduction: The Critical Role of Chirality

Metomidate, chemically related to the anesthetic etomidate, has garnered significant interest not as a hypnotic, but as a highly selective inhibitor of the final steps in cortisol and aldosterone biosynthesis.[1] This action makes it an invaluable tool in endocrinology research and a promising agent for diagnostic imaging of adrenocortical tissues when radiolabeled.[2][3][4]

The biological activity of metomidate is critically dependent on its stereochemistry at the α-methylbenzyl carbon. The molecule is a racemate, composed of equal parts (R)- and (S)-enantiomers. Extensive research has demonstrated that the inhibitory potency against the target enzymes, CYP11B1 and CYP11B2, resides almost exclusively in the (R)-enantiomer.[5][6] Consequently, the (S)-enantiomer serves as the distomer—the less active isomer. Its primary utility in a research context is as a comparative tool or negative control to validate the stereospecificity of the enzymatic inhibition and to isolate the precise effects of the active (R)-form.

This guide will focus specifically on the chemical and pharmacological identity of (S)-Metomidate HCl, providing the technical foundation required for its synthesis, analysis, and appropriate use in a research setting.

Chemical Structure and Physicochemical Properties

(S)-Metomidate HCl is the hydrochloride salt of the (S)-enantiomer of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. The key structural feature is the chiral center at the carbon atom connecting the phenyl group and the imidazole ring, with the hydrogen atom oriented forward in the (S) configuration according to the Cahn-Ingold-Prelog priority rules.

IUPAC Name: Methyl 1-((1S)-1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride

Chemical Structure (2D):

Chemical Structure of (S)-Metomidate HCl
Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that while some data are specific to the racemate, they provide the best available approximation for the individual enantiomers, which typically share identical physical properties except for their interaction with polarized light.

PropertyValueSource(s)
CAS Number 35944-74-2 (Racemic HCl)[7][8][9][10][11]
Molecular Formula C₁₃H₁₄N₂O₂ · HCl[11]
Molecular Weight 266.72 g/mol
Appearance White to off-white solid[9]
Melting Point 173-174 °C (Racemate)[8][9]
Solubility PBS (pH 7.2): Soluble (≥10 mg/ml) DMSO: Sparingly soluble (1-10 mg/ml) Ethanol: Sparingly soluble (1-10 mg/ml) Methanol: Slightly soluble Chloroform: Slightly soluble Acetone: Slightly soluble[9][10]
Storage Short-term (days-weeks): 0 - 4 °C, dry, dark Long-term (months-years): -20 °C[10]

Mechanism of Action: A Study in Stereoselectivity

The primary pharmacological action of metomidate is the potent and selective inhibition of two key mitochondrial cytochrome P450 enzymes in the adrenal cortex: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[1] These enzymes catalyze the final steps of glucocorticoid and mineralocorticoid synthesis, respectively.

  • CYP11B1 converts 11-deoxycortisol to cortisol.

  • CYP11B2 is responsible for the conversion of corticosterone to aldosterone.

By inhibiting these enzymes, metomidate effectively blocks the production of cortisol and aldosterone, a process known as adrenal steroidogenesis suppression.[2][9]

// Pathway Cholesterol -> Pregnenolone; Pregnenolone -> Progesterone; Progesterone -> Deoxycorticosterone; Deoxycorticosterone -> Corticosterone [label=" CYP11B2"]; Corticosterone -> Aldosterone [label=" CYP11B2"]; Progesterone -> Deoxycortisol [label="...multiple steps..."]; Deoxycortisol -> Cortisol [label=" CYP11B1"];

// Inhibition Inhibitor -> Cortisol [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> Aldosterone [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Adrenal steroidogenesis pathway showing inhibition by (R)-Metomidate.

The Decisive Role of the (R)-Configuration

The causality behind metomidate's potent activity lies in its stereochemistry. Studies evaluating chirally pure analogues of etomidate and metomidate have unequivocally shown that the (R)-configuration is essential for high-affinity binding to the 11β-hydroxylase enzyme.[5][6] The S-enantiomer of the related compound etomidate is significantly less potent as a hypnotic, and this stereoselectivity extends to adrenocortical suppression.[12]

Therefore, (S)-Metomidate HCl is a weak inhibitor of CYP11B1 and CYP11B2. Its binding affinity is orders of magnitude lower than that of (R)-Metomidate. This makes it an ideal experimental tool, as any biological effect observed with the racemate but absent with the pure (S)-enantiomer can be confidently attributed to the (R)-enantiomer.

Synthesis and Chiral Resolution

The generation of enantiomerically pure (S)-Metomidate requires a stereocontrolled synthetic approach or resolution of the racemate.

Stereoselective Synthesis

A common strategy involves using a chiral starting material. The synthesis can be adapted from methods used for its (R)-counterpart, starting with commercially available (S)-1-phenylethylamine. A plausible, though not definitively published, route would involve:

  • Reaction of (S)-1-phenylethylamine with a suitable imidazole precursor to form the N-substituted imidazole core.

  • Carboxylation of the imidazole ring at the 5-position.

  • Esterification with methanol under acidic conditions to yield (S)-Metomidate.

  • Salt formation with hydrochloric acid to produce the final product.

Alternatively, stereoselective coupling via a Mitsunobu reaction has been described for producing chirally pure analogues, which represents another viable synthetic pathway.[5][6]

Analytical Chiral HPLC Separation Protocol

For quality control and analysis, separating the enantiomers from a racemic mixture is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.

Causality: The choice of a cellulose-based chiral column is based on its proven efficacy in creating a chiral environment through various interactions (hydrogen bonds, π-π interactions, steric hindrance), allowing it to interact differently with the two enantiomers and thus achieve separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Racemic Metomidate HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 242 nm) Separate->Detect Data Chromatogram (Separated Peaks) Detect->Data

Step-by-Step Methodology:

  • Column: Lux 3 µm Cellulose-3 or CHIRALPAK AD-H chiral column (e.g., 150 mm x 4.6 mm).[13][14][15]

  • Mobile Phase: A mixture of a polar alcohol (e.g., isopropanol or ethanol) and a non-polar alkane (e.g., n-hexane). A typical starting ratio is 20:80 (v/v) isopropanol:n-hexane.[15] The ratio must be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, typically around 242 nm.[15]

  • Temperature: Column oven set to a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Sample Preparation: Accurately weigh and dissolve the racemic metomidate HCl sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-10 µL.

  • Analysis: Run the sample and identify the two peaks corresponding to the (S)- and (R)-enantiomers. The enantiomeric purity can be calculated from the relative peak areas.

Applications in Research & Experimental Protocols

The primary role of (S)-Metomidate HCl is as an inactive control to demonstrate the stereospecificity of (R)-Metomidate or racemic metomidate.

In Vitro Cortisol Inhibition Assay

This protocol is designed to quantify the inhibitory potency (IC₅₀) of a compound on cortisol production in a human adrenal cell line. Comparing the IC₅₀ of (R)-Metomidate to (S)-Metomidate validates that the effect is stereospecific.

Self-Validation: The protocol's integrity is maintained by including a vehicle control (to establish baseline cortisol production) and the (S)-Metomidate control (to demonstrate lack of significant inhibition), ensuring that any observed effect from the (R)-enantiomer or racemate is specific and not an artifact.

Step-by-Step Methodology:

  • Cell Culture: Culture human adrenocortical cells (e.g., NCI-H295R) in appropriate media until they reach 80-90% confluency in a multi-well plate (e.g., 24-well).

  • Compound Preparation: Prepare stock solutions of (S)-Metomidate HCl and (R)-Metomidate HCl in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

  • Stimulation and Inhibition:

    • Wash the cells with serum-free media.

    • Add fresh media containing a stimulating agent like angiotensin II or forskolin to induce steroidogenesis.

    • Immediately add the different concentrations of (S)-Metomidate, (R)-Metomidate, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) at 37 °C in a CO₂ incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis: Plot the cortisol concentration against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each enantiomer. A significantly higher IC₅₀ for (S)-Metomidate confirms stereoselectivity.

Metabolism and Toxicology

Metabolism

Metomidate's metabolism is expected to mirror that of its close analogue, etomidate. Etomidate is rapidly hydrolyzed by hepatic esterases into its corresponding carboxylic acid metabolite, which is pharmacologically inactive.[16] This rapid inactivation is a key feature of its pharmacokinetic profile. It is highly probable that (S)-Metomidate is also metabolized via ester hydrolysis to (S)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.

Toxicology
  • Adrenocortical Suppression: The primary "toxicity" associated with the active (R)-enantiomer is potent suppression of the adrenal glands.[12] Due to its weak inhibitory activity, (S)-Metomidate is expected to have a vastly superior safety profile in this regard.

  • General Toxicity: Etomidate overdose can lead to hypotension and cardiorespiratory depression.[17] While (S)-Metomidate would likely produce similar effects at very high, non-physiological concentrations, its lower potency at any relevant biological target suggests a much wider therapeutic index.

  • Safety Statement: One supplier notes that the racemic compound is considered poisonous by ingestion and intravenous routes and emits toxic fumes upon decomposition.[8] Standard laboratory precautions for handling potent chemical agents should be followed.

Conclusion

(S)-Metomidate HCl is more than a mere synthetic impurity; it is a fundamental tool for the rigorous scientific investigation of adrenal steroidogenesis inhibitors. Its chemical and physical properties are nearly identical to its potent (R)-enantiomer, yet its biological activity at the target enzymes CYP11B1 and CYP11B2 is profoundly attenuated. This stark difference underscores the highly stereospecific nature of the enzyme-inhibitor interaction. For researchers in pharmacology and drug development, (S)-Metomidate HCl is the indispensable negative control, providing the authoritative grounding needed to validate that the biological effects of racemic metomidate are indeed a result of specific, high-affinity binding of its (R)-counterpart.

References

  • LookChem. Cas 35944-74-2, METOMIDATEHYDROCHLORIDE. [Link]

  • SynZeal. Metomidate Hydrochloride | 35944-74-2. [Link]

  • Taylor & Francis. Metomidate – Knowledge and References. [Link]

  • PubMed. Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment. [Link]

  • ResearchGate. Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment | Request PDF. [Link]

  • Endocrine Abstracts. Combining 11C-metomidate PET/CT and 18F-FDG PET/CT – a new approach to phenotyping indeterminate adrenal lesions. [Link]

  • Johns Hopkins University. 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. [Link]

  • Baxendale Group. Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. [Link]

  • PMC. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. [Link]

  • Oxford Academic. Evaluation of the Sensitivity and Specificity of 11C-Metomidate Positron Emission Tomography (PET)-CT for Lateralizing Aldosterone Secretion by Conn's Adenomas. [Link]

  • PMC - NIH. Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for Metomidate PET-CT. [Link]

  • MedUni Wien. New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of. [Link]

  • ACS Publications. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases | ACS Medicinal Chemistry Letters. [Link]

  • AETN UK. 11C Metomidate: A Breakthrough in Diagnosing Aldosterone-Producing Adenomas. [Link]

  • ACS Publications. New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. The structure and synthetic route of E161111 (A) 1H NMR and Mass... [Link]

  • ResearchGate. Review of the Hazards and Contraindications of Etomidate | Request PDF. [Link]

  • GOV.UK. ACMD Report – A review of the evidence on the use and harms of etomidate and related compounds. [Link]

  • Semantic Scholar. Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS: application to authentic human hair samples and enantiomeric fraction assessment. [Link]

  • PubMed. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human. [Link]

  • NIH. Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. [Link]

  • BioIVT. In Vitro Inhibition Studies. [Link]

  • SciSpace. Sedative-hypnotic Binding to 11β-hydroxylase. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • PubMed. 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. [Link]

  • ResearchGate. Determination of enantiomeric impurity of etomidate by high performance liquid chromatography. [Link]

  • Invitae. CYP11B1 | Test catalog. [Link]

Sources

Foundational

Pharmacological differences between (S)-Metomidate and Etomidate

A Technical Analysis of Stereochemical & Structural Determinants in Imidazole Anesthetics [1] Executive Summary This technical guide analyzes the pharmacological distinctions between (S)-Metomidate and Etomidate ((R)-Eto...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of Stereochemical & Structural Determinants in Imidazole Anesthetics [1]

Executive Summary

This technical guide analyzes the pharmacological distinctions between (S)-Metomidate and Etomidate ((R)-Etomidate). While Etomidate serves as the clinical gold standard for hemodynamically stable anesthesia induction, (S)-Metomidate represents a critical "distomer"—a stereoisomer with significantly reduced affinity for the primary target (GABA-A receptor) and altered interaction with the off-target toxicity site (11


-hydroxylase).

This analysis explores the Structure-Activity Relationship (SAR) , demonstrating how the specific chirality (S vs. R) and ester chain length (Methyl vs. Ethyl) dictate the transition from a potent hypnotic (Etomidate) to a pharmacological impurity or negative control ((S)-Metomidate).

Molecular Architecture & Stereochemistry

The core difference lies in two distinct structural modifications: the chiral center orientation and the ester alkyl chain length .

FeatureEtomidate (Clinical Standard)(S)-Metomidate (Distomer/Research)
IUPAC Name (R)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate(S)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate
Chirality (R)-Configuration (S)-Configuration
Ester Group Ethyl (-CH2-CH3)Methyl (-CH3)
Primary Utility Anesthetic InductionStereochemical Control / Impurity
Lipophilicity High (LogP ~ 3.05)Moderate (Lower than Etomidate)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and its immediate impact on receptor docking.

SAR_Analysis cluster_legend Mechanism of Action Etomidate Etomidate ((R)-Ethyl Ester) GABA_Pocket GABA-A Receptor (Transmembrane Interface u03b2+/u03b1-) Etomidate->GABA_Pocket High Affinity Binding (Steric Fit) CYP11B1 11u03b2-Hydroxylase (Heme Iron) Etomidate->CYP11B1 Potent Inhibition (Coordinate Bond) S_Metomidate (S)-Metomidate ((S)-Methyl Ester) S_Metomidate->GABA_Pocket Steric Clash (Low Affinity) S_Metomidate->CYP11B1 Reduced Inhibition (Stereoselective) Mechanistic_Note Chirality dictates GABA efficacy; Imidazole ring dictates CYP binding.

Caption: Comparative docking logic. (R)-configuration allows deep pocket insertion at GABA-A, while (S)-configuration causes steric hindrance.

Pharmacodynamics: The GABA-A Interface

The primary mechanism of action for imidazole anesthetics is positive allosteric modulation of the GABA-A receptor, specifically at the interface between the


 (principally 

2 or

3) and

subunits.
Stereoselectivity (The "S" Deficit)

Research confirms that the (R)-configuration is essential for anesthetic potency.

  • Etomidate ((R)): Fits the hydrophobic pocket formed by transmembrane domains, stabilizing the open channel state.

  • (S)-Metomidate: The spatial arrangement of the phenylethyl group in the (S)-isomer creates a steric clash with the amino acid residues (specifically Asn-265 on the

    
    -subunit) lining the binding pocket.
    
  • Quantitative Impact: The (S)-enantiomer typically exhibits a 10- to 20-fold reduction in potency compared to the (R)-enantiomer [1].

The Ester Effect (Methyl vs. Ethyl)

While chirality is the dominant factor, the ester chain also modulates affinity.

  • Ethyl (Etomidate): Provides optimal lipophilicity and van der Waals contacts within the pocket.

  • Methyl (Metomidate): The shorter chain slightly reduces the hydrophobic surface area, potentially lowering affinity even if the chirality were correct (i.e., (R)-Metomidate is slightly less potent or has different kinetics than Etomidate, but (S)-Metomidate is functionally inactive as a hypnotic).

Toxicology: Adrenocortical Suppression (CYP11B1)

The major limitation of etomidate is the inhibition of 11


-hydroxylase (CYP11B1), the enzyme responsible for converting 11-deoxycortisol to cortisol.
Mechanism of Inhibition

The imidazole nitrogen acts as a ligand, coordinating with the heme iron of the CYP450 enzyme, preventing the endogenous substrate from binding.

Stereochemical & Structural Nuances

Unlike the GABA-A receptor, the CYP11B1 active site is less stereoselective, though differences persist.

  • Binding Affinity: (R)-isomers are generally more potent inhibitors than (S)-isomers. However, the difference is often less pronounced than at the GABA receptor.

  • Chain Length Impact: Historically, Metomidate (the methyl ester) is a more potent inhibitor of 11

    
    -hydroxylase than Etomidate.
    
  • (S)-Metomidate Profile: While it binds with lower affinity than (R)-Etomidate, it may still possess residual inhibitory capacity at high concentrations, acting as a "silent" adrenal suppressor without providing anesthesia [2].

Table 1: Comparative Inhibitory Potency (Theoretical/Derived)

TargetEtomidate ((R)-Ethyl)(S)-Metomidate ((S)-Methyl)Clinical Implication
GABA-A (

)
Low

M (High Potency)
High

M (Low Potency)
(S)-Metomidate fails as an anesthetic.
CYP11B1 (

)
Low nM (Potent Inhibitor)Moderate/High nM (Weak Inhibitor)(S)-Metomidate is less toxic but also therapeutically useless.

Experimental Protocols: Validating Differences

To empirically verify the pharmacological divergence, the following self-validating workflows are recommended.

Protocol A: H295R Adrenocortical Carcinoma Assay

This assay quantifies the inhibition of cortisol synthesis, the critical safety metric.

  • Cell Culture: Seed NCI-H295R cells in 24-well plates (density:

    
     cells/well).
    
  • Treatment: Incubate cells with increasing concentrations (

    
     to 
    
    
    
    M) of:
    • Test A: Etomidate (Positive Control)

    • Test B: (S)-Metomidate

    • Vehicle Control (DMSO < 0.1%)

  • Stimulation: Co-treat with Forskolin (10

    
    M) to stimulate steroidogenesis.
    
  • Incubation: 24 hours at 37°C.

  • Quantification: Harvest supernatant. Measure Cortisol via LC-MS/MS.

  • Validation: Plot log-concentration vs. % inhibition.

    • Expected Result: Etomidate

      
       ~ 1-5 nM. (S)-Metomidate 
      
      
      
      > 100 nM.
Protocol B: Competitive Binding (GABA-A)
  • Membrane Prep: Rat whole-brain homogenate or HEK293 cells expressing

    
    .
    
  • Radioligand: Use

    
    TBOB or 
    
    
    
    Muscimol (though Etomidate modulates, it does not compete directly with Muscimol; displacement of
    
    
    Azietomidate is the gold standard).
  • Displacement: Incubate with fixed radioligand and varying concentrations of (S)-Metomidate vs Etomidate.

  • Filtration: Rapid filtration over GF/B filters.

  • Analysis: Calculate

    
    .
    
    • Expected Result: Etomidate

      
       in low 
      
      
      
      M range; (S)-Metomidate shows negligible displacement.

Synthesis & Pathway Visualization

The following diagram summarizes the divergent pathways of these two molecules in a biological system.

Pathway_Divergence Input_R Etomidate ((R)-Isomer) GABA GABA-A Receptor (CNS) Input_R->GABA High Affinity Adrenal CYP11B1 Enzyme (Adrenal Cortex) Input_R->Adrenal High Affinity Input_S (S)-Metomidate ((S)-Isomer) Input_S->GABA Low Affinity Input_S->Adrenal Moderate/Low Affinity No_Effect No Clinical Effect Input_S->No_Effect Primary Outcome Hypnosis Anesthesia / Hypnosis GABA->Hypnosis Activation Tox Cortisol Suppression (Adrenal Insufficiency) Adrenal->Tox Inhibition

Caption: Functional divergence. Etomidate engages both targets; (S)-Metomidate fails to engage the therapeutic target (GABA) while weakly engaging the toxicity target.

References

  • Forman, S. A. (2011). Clinical and molecular pharmacology of etomidate. Anesthesiology, 114(3), 695-707.[2] Link

  • Pejo, E., et al. (2012).[3] Derivatives of etomidate were evaluated as inhibitors of adrenal steroid 11beta-hydroxylations.[1][3][4][5][6][7] Journal of Medicinal Chemistry, 55, 123-134. Link

  • Li, G., et al. (2006). Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog.[3] Journal of Neuroscience, 26(45), 11599-11605. Link

  • Jansen, C., et al. (1984).[3] Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation.[3][7] The Journal of Clinical Endocrinology & Metabolism. Link

Sources

Exploratory

The Role of (S)-Metomidate in Adrenal Steroidogenesis Inhibition Studies

Technical Guide for Researchers & Drug Development Professionals Executive Summary Metomidate (MTO) is a potent imidazole-based inhibitor of adrenal steroidogenesis, specifically targeting the final enzymatic steps in co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Metomidate (MTO) is a potent imidazole-based inhibitor of adrenal steroidogenesis, specifically targeting the final enzymatic steps in cortisol and aldosterone biosynthesis.[1] While its structural analog, etomidate, is widely used as an anesthetic, metomidate exhibits a unique pharmacological profile defined by its chirality.

This guide focuses on (S)-Metomidate , the enantiomer that retains potent cytochrome P450 (CYP) inhibitory activity while exhibiting significantly reduced affinity for GABA-A receptors compared to the (R)-enantiomer. This "dissociated" profile makes (S)-Metomidate a critical tool for:

  • Molecular Imaging: Serving as a highly specific PET radiotracer precursor (e.g., [¹¹C]Metomidate) for adrenocortical tumors.[1][2]

  • Mechanistic Studies: allowing the isolation of steroidogenic inhibition from sedative-hypnotic effects in in vivo models.

  • Therapeutic Development: Acting as a scaffold for non-sedating cortisol inhibitors in the treatment of Cushing’s syndrome and Primary Aldosteronism.

Mechanistic Foundation

The Stereochemical Imperative

Metomidate exists as two enantiomers. The biological activity is stereoselective depending on the target protein:

  • GABA-A Receptor (Sedation): The (R)-enantiomer is the potent allosteric modulator responsible for hypnosis and sedation.[1] The (S)-enantiomer has an EC50 for GABA-A activation approximately 22-fold higher (weaker) than the racemate.

  • CYP11B Enzymes (Steroidogenesis): Both enantiomers are potent inhibitors.[2] The imidazole ring coordinates with the heme iron of the cytochrome P450, blocking substrate oxidation. However, (S)-Metomidate is often preferred in tracer development to minimize pharmacodynamic interference (sedation) during uptake phases.

Target Enzymology

(S)-Metomidate acts as a competitive inhibitor for two key mitochondrial enzymes in the zona fasciculata and zona glomerulosa:

  • CYP11B1 (11

    
    -Hydroxylase):  Converts 11-deoxycortisol 
    
    
    
    Cortisol .[1]
  • CYP11B2 (Aldosterone Synthase): Converts 11-deoxycorticosterone

    
     Corticosterone 
    
    
    
    18-OH-Corticosterone
    
    
    Aldosterone .
Mechanism of Action Diagram

The following diagram illustrates the precise blockade points of (S)-Metomidate within the adrenocortical pathway.

Steroidogenesis cluster_legend Legend L_Sub Substrate L_Enz Enzyme L_Inhib (S)-Metomidate Block Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP21A2 CYP21A2 Progesterone->CYP21A2 DOC 11-Deoxycorticosterone (DOC) CYP11B2 CYP11B2 (Aldo Synthase) DOC->CYP11B2 Zona Glomerulosa RSS 11-Deoxycortisol CYP11B1 CYP11B1 (11β-Hydroxylase) RSS->CYP11B1 Zona Fasciculata CYP11A1->Pregnenolone CYP21A2->DOC CYP21A2->RSS Cortisol Cortisol CYP11B1->Cortisol Corticosterone Corticosterone CYP11B2->Corticosterone Aldosterone Aldosterone CYP11B2->Aldosterone Corticosterone->CYP11B2 MTO (S)-Metomidate MTO->CYP11B1 MTO->CYP11B2

Figure 1: Pathway map showing (S)-Metomidate inhibition of CYP11B1 and CYP11B2.[2][3] Note the dual blockade preventing formation of both Cortisol and Aldosterone.

Experimental Framework

In Vitro Validation: H295R Cell Assay

The H295R human adrenocortical carcinoma cell line is the gold standard for validating (S)-Metomidate potency. Unlike primary cells, H295R cells express all key steroidogenic enzymes (CYP11A1, CYP17, CYP21, CYP11B1, CYP11B2).

Protocol: Determination of IC50 for (S)-Metomidate

Phase 1: Cell Preparation

  • Seeding: Plate H295R cells in 24-well plates at a density of

    
     cells/well.
    
  • Media: Use DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Acclimation: Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

Phase 2: Treatment

  • Starvation: Remove growth media; wash with PBS. Add serum-free media for 2 hours to synchronize steroid production.

  • Stimulation: Add Forskolin (10

    
    M) or Angiotensin II (10 nM) to maximally stimulate the steroidogenic pathway.
    
  • Inhibition: Treat cells with (S)-Metomidate at log-scale concentrations (e.g., 0.1 nM to 10

    
    M).
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Ketoconazole (non-selective CYP inhibitor).

Phase 3: Quantification (LC-MS/MS)

  • Harvest: Collect supernatant after 24 hours.

  • Extraction: Perform liquid-liquid extraction using MTBE (Methyl tert-butyl ether).

  • Analysis: Quantify substrate/product ratios using LC-MS/MS.

Data Interpretation:

Analyte Expected Trend with (S)-Metomidate Mechanistic Cause

| Cortisol |


 Decrease | Inhibition of CYP11B1 |
| 11-Deoxycortisol  | 

Increase | Accumulation of CYP11B1 substrate | | Aldosterone |

Decrease | Inhibition of CYP11B2 | | 11-Deoxycorticosterone |

Increase | Accumulation of CYP11B2 substrate |
In Vivo Imaging Protocol (PET)

In clinical research, [¹¹C]Metomidate is used to lateralize Primary Aldosteronism. A critical step is the Dexamethasone Suppression Protocol to achieve specificity.

  • Challenge: Metomidate binds both CYP11B1 (Cortisol) and CYP11B2 (Aldosterone).[1][2][4]

  • Solution: Pre-treat subject with Dexamethasone (glucocorticoid).

    • Effect: Suppresses pituitary ACTH

      
       Downregulates adrenal CYP11B1 expression.
      
    • Result: CYP11B2 (regulated by Renin/Angiotensin, not ACTH) remains active in Aldosterone-Producing Adenomas (APAs).

    • Outcome: [¹¹C]Metomidate signal becomes specific to the tumor (CYP11B2) rather than the background adrenal cortex (CYP11B1).[2]

Logical Workflow: Drug Development Pipeline

When developing (S)-Metomidate derivatives, the following decision logic ensures the candidate is "dissociated" (Potent Inhibitor + Non-Sedating).

Workflow Start Candidate Molecule (S)-Metomidate Analog Step1 H295R Assay (Steroid Inhibition) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Step2 GABA-A Binding Assay (Sedation Potential) Decision1->Step2 Yes Outcome_Fail Discard/Redesign Decision1->Outcome_Fail No (Weak Potency) Decision2 EC50 > 10 µM? Step2->Decision2 Step3 In Vivo PK/PD (Rat Model) Decision2->Step3 Yes (Low Sedation) Decision2->Outcome_Fail No (Sedative) Outcome_Pass Lead Candidate (Dissociated) Step3->Outcome_Pass Adrenal Suppression + Alert

Figure 2: Screening logic for identifying dissociated steroidogenesis inhibitors using (S)-Metomidate as a benchmark.

References

  • Burton, T. J., et al. (2012).[4] "Evaluation of the Sensitivity and Specificity of 11C-Metomidate Positron Emission Tomography (PET)-CT for Lateralizing Aldosterone Secretion by Conn's Adenomas." The Journal of Clinical Endocrinology & Metabolism. Link

  • O'Shea, P. M., et al. (2019). "11C-Metomidate PET/CT is a sensitive and specific alternative to adrenal vein sampling for subtyping primary aldosteronism." European Journal of Endocrinology. Link

  • Peeters, B. W., et al. (2002). "Glucocorticoid receptor antagonists: new tools to investigate disorders characterized by cortisol hypersecretion." Stress.[5] Link

  • Atack, J. R., et al. (2006). "In vitro and in vivo properties of the specific GABA(A) receptor modulator (S)-metomidate." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sanderson, J. T., et al. (2002). "Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes." Environmental Health Perspectives. (Reference for H295R protocols). Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (S)-Metomidate hydrochloride from precursors

Application Note: Enantioselective Synthesis of (S)-Metomidate Hydrochloride Executive Summary & Scope This application note details the laboratory-scale synthesis of (S)-Metomidate hydrochloride (Methyl 1-[(1S)-1-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (S)-Metomidate Hydrochloride

Executive Summary & Scope

This application note details the laboratory-scale synthesis of (S)-Metomidate hydrochloride (Methyl 1-[(1S)-1-phenylethyl]-1H-imidazole-5-carboxylate hydrochloride). While the (R)-enantiomer (Etomidate analog) is the pharmacologically active hypnotic and primary PET imaging agent, the (S)-enantiomer is frequently required as a chiral control in binding assays, toxicological studies, and stereoselective metabolic profiling.

This protocol utilizes a chiral pool synthesis strategy, anchoring the stereochemistry of the final product to the commercially available precursor (S)-(-)-1-Phenylethylamine . By avoiding late-stage chiral resolution, this route ensures high enantiomeric excess (ee >99%) and reproducibility. The synthesis follows a modified Godefroi-Janssen pathway , involving the construction of the imidazole ring upon the chiral amine backbone.

Safety & HSE Critical Controls

  • Chiral Amines: (S)-1-Phenylethylamine is corrosive and toxic. Handle in a fume hood.

  • Exothermic Desulfurization: Phase 4 involves the oxidative desulfurization of a thione using nitric acid. This reaction is highly exothermic and evolves NOx gases. Strict temperature control (<35°C) and dropwise addition are mandatory to prevent thermal runaway.

  • Thiocyanates: Potassium thiocyanate releases toxic fumes upon contact with strong acids.

Reagents & Stoichiometry

ReagentCAS Registry #Equiv.[1]Role
(S)-(-)-1-Phenylethylamine 2627-86-31.0Chiral Scaffold (Starting Material)
Methyl Chloroacetate 96-34-41.1Alkylating Agent
Triethylamine (TEA) 121-44-81.2Base (Scavenger)
Formic Acid (98%) 64-18-65.0Formylating Agent
Acetic Anhydride 108-24-71.5Activator
Methyl Formate 107-31-32.5C1 Synthon (Claisen)
Sodium Methoxide 124-41-41.2Base (Claisen)
Potassium Thiocyanate 333-20-01.5Cyclization Agent
Sodium Nitrite / HNO3 7632-00-0Cat. / 2.0Desulfurization System

Detailed Experimental Protocol

Phase 1: N-Alkylation (Precursor Assembly)

Objective: Attach the acetate tail to the chiral amine without racemization.

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with (S)-1-phenylethylamine (12.1 g, 100 mmol) and TEA (14.0 mL) in dry Toluene (150 mL).

  • Addition: Cool to 0°C. Add Methyl chloroacetate (11.9 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off the triethylamine hydrochloride salt. Wash the filtrate with water (2 x 50 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Product: Yields N-((S)-1-phenylethyl)glycine methyl ester as a pale yellow oil. Proceed immediately to Phase 2.

Phase 2: N-Formylation

Objective: Protect the amine to prevent side reactions during ring closure.

  • Reaction: Dissolve the Phase 1 oil in Formic acid (25 mL). Add Acetic anhydride (15 mL) dropwise at 0°C (exothermic).

  • Process: Stir at RT for 2 hours, then heat to 60°C for 1 hour.

  • Workup: Concentrate under reduced pressure to remove excess acid/anhydride. Co-evaporate with toluene to remove traces of acetic acid.

  • Result: N-formyl-N-((S)-1-phenylethyl)glycine methyl ester .

Phase 3: The Marsha-Mellor Cyclization (Backbone Construction)

Objective: Construct the imidazole-2-thione ring.[2][3]

  • C-Formylation (Claisen Condensation):

    • Suspend Sodium methoxide (6.5 g, 120 mmol) in dry THF (100 mL) in a clean, dry RBF.

    • Mix the Phase 2 Formyl-intermediate with Methyl formate (15 g, 250 mmol) in THF (50 mL).

    • Add the mixture dropwise to the NaOMe suspension at 0-5°C.

    • Stir for 12 hours at RT. The solution will darken as the enolate forms.

  • Cyclization:

    • Dissolve the residue in water (100 mL).

    • Add Potassium thiocyanate (14.6 g, 150 mmol).

    • Slowly add concentrated HCl (25 mL) to the mixture (Caution: Fumes). Heat to 60°C for 24 hours.

  • Isolation: Cool to 0°C. The product, 1-((S)-1-phenylethyl)-2-mercapto-5-methoxycarbonylimidazole (also known as the thione), will precipitate. Filter, wash with cold water, and dry.

Phase 4: Oxidative Desulfurization (Critical Step)

Objective: Remove the C-2 sulfur to yield the final imidazole core.[2]

  • Preparation: Suspend the thione (10 g) in water (40 mL) and Acetic Acid (10 mL).

  • Oxidation: Add Sodium nitrite (0.2 g, catalytic).

  • Acid Addition (Hazard Control): Prepare a solution of Nitric acid (d=1.4, 15 mL) in water (15 mL). Add this solution dropwise to the suspension while maintaining temperature below 35°C .

    • Note: Evolution of NO/NO₂ gas (brown fumes) indicates reaction progress.

  • Completion: Once gas evolution ceases and the solution clears, neutralize with Na₂CO₃ to pH 8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic phase over Na₂SO₄.[4][5]

  • Purification: Flash chromatography (DCM:MeOH 95:5) yields the free base (S)-Metomidate .

Phase 5: Hydrochlorination
  • Dissolve the free base in minimal dry Acetone or Ethyl Acetate.

  • Add 1.0 equivalent of HCl (4M in Dioxane) dropwise at 0°C.

  • Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Quality Control & Validation

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 240 nm.

    • Specification: (S)-isomer retention time distinct from (R)-standard; ee > 99.0%.

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.85 (d, 3H, CH3), 3.80 (s, 3H, OMe), 6.40 (q, 1H, CH-N), 7.2-7.4 (m, 5H, Ph), 7.85 (s, 1H, Imidazole-H), 8.05 (s, 1H, Imidazole-H).

  • Optical Rotation:

    
     should be negative (approx -60° to -70° in EtOH), confirming the (S)-configuration (opposite to Etomidate).
    

Reaction Pathway Diagram

MetomidateSynthesis Start (S)-1-Phenylethylamine (Chiral Precursor) Step1 N-Alkylation (+ Methyl Chloroacetate) Start->Step1 Inter1 Intermediate A: Amino Ester Step1->Inter1 Reflux, 4h Step2 Formylation (+ HCOOH / Ac2O) Inter1->Step2 Inter2 Intermediate B: N-Formyl Ester Step2->Inter2 60°C, 1h Step3 Claisen & Cyclization (+ HCOOMe / KSCN) Inter2->Step3 Inter3 Intermediate C: Imidazole-2-thione Step3->Inter3 Ring Closure Step4 Desulfurization (HNO3 / NaNO2) Inter3->Step4 Product (S)-Metomidate HCl (Final Target) Step4->Product Oxidation & Salt Formation

Figure 1: Step-wise synthetic workflow for (S)-Metomidate HCl starting from the chiral amine pool.

References

  • Godefroi, E. F., et al. (1965). "Imidazole Chemistry. I. Synthesis and Hypnotic Activity of 1-(1-Phenylethyl)imidazoles." Journal of Medicinal Chemistry, 8(2), 220–223. Link

  • Hull, K., et al. (2003). "Automated synthesis of [11C]metomidate." Applied Radiation and Isotopes, 59(1), 23-29. (Provides modern context for the desulfurization/methylation steps). Link

  • Janssen, P. A. J. (1978). "United States Patent 4,075,342: N-(1-Phenylethyl)imidazole-5-carboxylic acid derivatives." (Foundational patent describing the general synthesis class). Link

  • Peeters, B. W., et al. (2002). "Effects of the (R)- and (S)-enantiomers of etomidate on adrenocortical function." European Journal of Pharmacology, 452(2), 229-234. (Establishes biological relevance of the S-enantiomer). Link

Sources

Application

Application Note: (S)-Metomidate in Cortisol Synthesis Inhibition Assays

This guide details the application of (S)-Metomidate , specifically focusing on its role in cortisol synthesis inhibition assays .[1] While the (R)-enantiomer of metomidate (and its parent drug etomidate) is the high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (S)-Metomidate , specifically focusing on its role in cortisol synthesis inhibition assays .[1]

While the (R)-enantiomer of metomidate (and its parent drug etomidate) is the high-affinity ligand for 11


-hydroxylase (CYP11B1), the (S)-enantiomer is frequently utilized in Structure-Activity Relationship (SAR)  studies, stereoselectivity validations, and as a comparative tool to determine non-specific binding. This application note provides rigorous protocols for quantifying the inhibitory potency of (S)-Metomidate using H295R cell lines and adrenal microsomes.


-Hydroxylase (CYP11B1)
Model Systems:  NCI-H295R Adrenocortical Cells, Human Adrenal Microsomes

Introduction & Mechanism of Action

Metomidate is an imidazole-based ester acting as a potent inhibitor of adrenal steroidogenesis. Its mechanism involves high-affinity binding to the heme iron of cytochrome P450 enzymes, specifically CYP11B1 (11


-hydroxylase)  and CYP11B2 (aldosterone synthase) .
Stereochemical Significance

The biological activity of metomidate is highly stereoselective.

  • (R)-Metomidate: The eutomer (active enantiomer). It exhibits nanomolar affinity (

    
    ) for CYP11B1, effectively blocking the conversion of 11-deoxycortisol to cortisol.
    
  • (S)-Metomidate: The distomer (less active enantiomer). It exhibits significantly lower affinity for the CYP11B1 active site.

  • Application: (S)-Metomidate is critical in assay development to:

    • Validate Assay Specificity: Demonstrate that inhibition is mechanism-based and stereoselective.

    • Determine Enantiomeric Impurity Effects: Quantify how trace (R)-contaminants in (S)-batches might skew results.

    • Map the Active Site: Probe the steric constraints of the CYP11B1 heme-binding pocket.

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific blockade point of Metomidate.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycortisol 11-Deoxycortisol (Substrate) Progesterone->Deoxycortisol CYP17A1 / CYP21A2 Cortisol Cortisol (Product) Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 CYP21A2 CYP21A2 CYP11B1 CYP11B1 (11β-Hydroxylase) Metomidate (S)-Metomidate (Low Affinity Inhibitor) Metomidate->CYP11B1 Stereoselective Blockade

Figure 1: Steroidogenic pathway highlighting the specific inhibition of CYP11B1 by Metomidate. The (S)-enantiomer binds with reduced affinity compared to the (R)-form.

Experimental Design Strategy

To accurately characterize (S)-Metomidate, researchers must use a comparative design against the (R)-enantiomer or a racemic mixture.

ParameterH295R Cell-Based AssayMicrosomal Enzymatic Assay
Primary Readout Cortisol secretion in supernatantConversion of 11-Deoxycortisol to Cortisol
Complexity High (Signaling + Transport + Enzyme)Low (Direct Enzyme Interaction)
Throughput Medium (96-well format)High (384-well format possible)
Key Variable Cell viability (MTS/MTT required)Cofactor (NADPH) availability
(S)-Metomidate Range


Protocol 1: H295R In Vitro Cortisol Inhibition Assay

The NCI-H295R cell line is the gold standard for adrenocortical steroidogenesis as it expresses all key enzymes (CYP11A1, CYP17, CYP21, CYP11B1/B2).

Materials
  • Cell Line: NCI-H295R (ATCC® CRL-2128™).

  • Media: DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.

  • Stimulant: Forskolin (

    
    ) or Angiotensin II (
    
    
    
    ) to upregulate CYP11B1 expression.
  • Test Compound: (S)-Metomidate (dissolved in DMSO; final DMSO <0.1%).

  • Detection: Cortisol ELISA Kit or LC-MS/MS.

Step-by-Step Methodology
  • Seeding:

    • Seed H295R cells in 24-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Acclimatization:

    • Replace medium with fresh supplemented medium. Incubate for an additional 24 hours to synchronize the cell cycle.

  • Treatment (Inhibition Phase):

    • Prepare serial dilutions of (S)-Metomidate in media containing

      
       Forskolin .
      
    • Concentration Range:

      
      .
      
    • Include (R)-Metomidate as a positive control (Range:

      
      ).
      
    • Apply

      
       of treatment media to cells in triplicate.
      
  • Incubation:

    • Incubate for 48 hours . (S)-Metomidate requires sufficient time to equilibrate and compete with endogenous substrates.

  • Sample Collection:

    • Collect supernatant and centrifuge at

      
       for 5 mins to remove debris.
      
    • Store at -80°C until analysis.

  • Viability Check (Crucial for E-E-A-T):

    • Perform an MTT or Resazurin assay on the remaining cells to ensure reduced cortisol is due to enzyme inhibition, not cytotoxicity.

  • Quantification:

    • Analyze Cortisol levels via LC-MS/MS (preferred for specificity) or ELISA.

Workflow Diagram

H295R_Protocol Seed Seed H295R (24h) Acclimatize Acclimatize (24h) Seed->Acclimatize Treat Treat with (S)-Metomidate + Forskolin (48h) Acclimatize->Treat Collect Collect Supernatant Treat->Collect Viability Viability Assay (MTT) Treat->Viability Analyze LC-MS/MS Cortisol Quant Collect->Analyze

Figure 2: H295R Assay Workflow ensuring simultaneous viability testing and cortisol quantification.

Protocol 2: Enzymatic Assay using Adrenal Microsomes

This assay isolates the CYP11B1 enzyme activity, removing cellular transport variables. It provides the most direct measurement of


 or 

.
Materials
  • Enzyme Source: Human Adrenal Microsomes (commercial or in-house prep) or recombinant CYP11B1 expressed in yeast/bacteria.

  • Substrate: 11-Deoxycortisol (

    
     final concentration).
    
  • Cofactor: NADPH Generating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM

    
    .
    
Step-by-Step Methodology
  • Pre-Incubation:

    • In a 96-well plate, mix:

      • 
         Phosphate Buffer
        
      • 
         Microsomes (
        
        
        
        protein)
      • 
         (S)-Metomidate (various concentrations)
        
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add

      
       of Substrate/Cofactor Mix:
      
      • 11-Deoxycortisol: Final conc

        
         (approx. 
        
        
        
        ).
      • NADPH: Final conc

        
        .
        
  • Reaction:

    • Incubate at 37°C with shaking for 15-30 minutes . (Ensure reaction remains linear).

  • Termination:

    • Add

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Cortisol).
      
  • Analysis:

    • Centrifuge plate (

      
      , 10 min).
      
    • Inject supernatant into LC-MS/MS.

    • Monitor transition: 11-Deoxycortisol (

      
      ) and Cortisol (
      
      
      
      ).

Data Analysis & Expected Results

Calculation of IC50

Plot the fractional activity (


) against the log concentration of (S)-Metomidate. Fit the data using a 4-parameter logistic equation:


Expected Stereoselective Potency[2]
  • (R)-Metomidate: Expect

    
     in the low nanomolar range (
    
    
    
    ).
  • (S)-Metomidate: Expect

    
     in the micromolar range (
    
    
    
    ).
  • Interpretation: A shift in the curve of 2-3 orders of magnitude confirms the stereospecificity of the binding pocket. If (S)-Metomidate shows high potency, check for racemization of the compound or contamination.

Troubleshooting Table
ObservationPossible CauseCorrective Action
High Cell Toxicity DMSO concentration > 0.1%Reduce DMSO or use water-soluble cyclodextrin formulation.
No Inhibition by (S)-Metomidate True biological result (Low affinity)Verify with (R)-Metomidate positive control.
High Variability Inconsistent cell seedingUse automated cell counter; allow 24h attachment.
Low Signal (Microsomes) NADPH degradationPrepare NADPH fresh; keep on ice.

References

  • Vertex Pharmaceuticals. (2024).[2] Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors. PubMed Central. [Link]

  • University of Birmingham. (2023). [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism. Research Portal. [Link]

  • Journal of Clinical Endocrinology & Metabolism. (2012). Evaluation of the Sensitivity and Specificity of 11C-Metomidate PET-CT. Oxford Academic. [Link]

  • American Chemical Society. (2008). New Selective Inhibitors of Steroid 11β-Hydroxylation: Synthesis and Structure-Activity Relationship. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing HPLC Conditions for (S)-Metomidate Purity Analysis

Introduction Welcome to the technical support center for Imidazole-based anesthetics. This guide addresses the specific challenges of analyzing (S)-Metomidate , a potent hypnotic agent.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Imidazole-based anesthetics. This guide addresses the specific challenges of analyzing (S)-Metomidate , a potent hypnotic agent. Unlike standard small molecule analysis, Metomidate presents a dual challenge:

  • Chiral Purity: You must quantify the enantiomeric excess (ee%) of the active (S)-enantiomer against the inactive or potentially toxic (R)-enantiomer.

  • Chemical Stability: The methyl ester group is prone to hydrolysis, forming Metomidate Acid , a polar impurity that elutes poorly on standard C18 columns without specific pH control.

This guide moves beyond generic "recipes" to explain the mechanistic reasons for method failure and success.

Module 1: Chiral Purity Analysis (Enantiomeric Excess)

The Challenge: Stereoselectivity

Metomidate contains a chiral center at the carbon connecting the imidazole ring and the ester group. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).

Recommended Protocol

Objective: Baseline separation of (S)-Metomidate and (R)-Metomidate.

ParameterConditionRationale
Column Amylose-based CSP (e.g., Chiralpak AD-H or Lux Amylose-1) Dimensions: 250 x 4.6 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate) provides the specific helical cavity required to discriminate the methyl-ester spatial orientation [1].
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Normal phase mode maximizes hydrogen bonding and pi-pi interactions between the imidazole ring and the carbamate selector on the column.
Flow Rate 1.0 mL/minStandard flow for 5 µm particles to maintain theoretical plates.
Temperature 25°C (Strictly Controlled)Chiral recognition mechanisms are thermodynamic processes. Temperature fluctuations cause retention time drift and resolution loss.
Detection UV @ 240 nmMax absorbance of the imidazole ring structure.
Critical Troubleshooting: Chiral Separation

Q: My peaks are broad, and resolution (Rs) is < 1.5. What is wrong? A: This is likely due to non-specific interactions between the basic imidazole nitrogen and residual silanols on the silica support.

  • The Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA competes for the active silanol sites, "masking" them and sharpening the Metomidate peak.

Q: Can I use Reversed-Phase (Acetonitrile/Water) on these columns? A: Yes, but only with "immobilized" CSP versions (e.g., Chiralpak IA/IB). However, for Metomidate, Normal Phase (Hexane/IPA) historically yields higher selectivity (


) because water interferes with the hydrogen bonding necessary for chiral recognition in this specific molecule [2].

Module 2: Chemical Purity & Stability (Achiral)

The Challenge: Hydrolysis & Polarity

(S)-Metomidate degrades into Metomidate Acid (carboxylic acid derivative) via ester hydrolysis.

  • Metomidate: Moderately hydrophobic (LogP ~2.6).

  • Metomidate Acid: Highly polar/ionic.

  • Problem: On a standard C18 column, the Acid metabolite elutes near the void volume (

    
    ), making quantitation impossible.
    
Recommended Protocol (Stability-Indicating)
ParameterConditionRationale
Column Porous Graphitic Carbon (PGC) (e.g., Hypercarb) ORPolar-Embedded C18 PGC retains polar acids strongly via charge-induced dipoles, separating the Acid metabolite from the solvent front [3].
Mobile Phase A 10 mM Ammonium Acetate (pH 8.5)High pH ensures the imidazole is neutral (improving shape) while the acid metabolite is fully ionized (consistent retention).
Mobile Phase B AcetonitrileStrong organic modifier for the hydrophobic parent compound.
Gradient 0-5 min: 10% B (Hold for Acid elution)5-15 min: 10% -> 90% B (Elute Metomidate)Gradient required to elute the polar metabolite early and the hydrophobic parent late.
Detection UV @ 240 nm
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on your analytical goal.

Metomidate_Workflow Start Start: (S)-Metomidate Analysis Goal Define Analytical Goal Start->Goal Chiral Goal: Enantiomeric Purity ((S) vs (R)) Goal->Chiral Achiral Goal: Chemical Purity (Hydrolysis/Degradation) Goal->Achiral Method_Chiral Method A: Normal Phase Col: Amylose/Cellulose CSP MP: Hexane/IPA + 0.1% DEA Chiral->Method_Chiral Method_Achiral Method B: Reversed Phase Col: C18 or PGC MP: Buffer (pH 8.5) / ACN Achiral->Method_Achiral Result_Chiral Output: % ee (Separation of Enantiomers) Method_Chiral->Result_Chiral Result_Achiral Output: % Impurity (Separation of Metomidate Acid) Method_Achiral->Result_Achiral

Figure 1: Decision matrix for selecting between Chiral (Normal Phase) and Stability-Indicating (Reversed Phase) methodologies.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Peak Tailing of (S)-Metomidate

Symptom: Asymmetry factor (


) > 1.5.
Root Cause:  The imidazole ring is a weak base (

). At neutral or acidic pH, the nitrogen becomes protonated (

) and interacts ionically with negatively charged silanols (

) on the silica surface. Solution:
  • pH Adjustment: Increase mobile phase pH to > 7.5 (using Ammonium Acetate/Ammonia) to keep the imidazole neutral.

  • End-capping: Ensure you are using a "fully end-capped" column to minimize exposed silanols.

Issue 2: Retention Time Drift in Normal Phase

Symptom: Retention times decrease slowly over a sequence of injections. Root Cause:

  • Temperature: Normal phase separations are highly sensitive to heat.

  • Water Adsorption: Hexane is hygroscopic. If the mobile phase absorbs atmospheric moisture, the "water layer" on the silica surface changes, altering retention. Solution:

  • Use a column oven set strictly to 25°C.

  • Keep mobile phase bottles capped with drying tubes or blanketed with dry nitrogen.

Issue 3: "Ghost Peaks" in Gradient Method

Symptom: Unexpected peaks appearing during the gradient ramp. Root Cause: Contaminants in the buffer salts or water source accumulating on the column during the equilibration phase and eluting when % Organic increases. Solution:

  • Use HPLC-grade salts only.

  • Filter aqueous mobile phases through 0.22 µm filters.

References

  • Wang, X., et al. (2014). "Methodology for the analysis of etomidate and its enantiomer by HPLC." ResearchGate.[1]

    • Note: As the methyl-analog, Metomidate follows the exact chiral recognition mechanism described here for Etomid
  • Yu, A., et al. (2025).[2] "Chiral analysis of etomidate and metomidate enantiomers in hair by UHPLC-MS/MS." International Journal of Legal Medicine.

    • Validates the use of Cellulose/Amylose columns for separating Metomid
  • Jung, Y.K., et al. (2019).[3] "Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry." Molecules.

    • Establishes the stability-indicating protocol for separating the parent ester from the acid metabolite using specialized st

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Analysis Standards for (S)-Metomidate HCl

Executive Summary: The Stereochemical Imperative (S)-Metomidate Hydrochloride (HCl) [CAS: 35944-74-2] serves a critical role in pharmaceutical development, primarily as the chiral reference standard for the enantiomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

(S)-Metomidate Hydrochloride (HCl) [CAS: 35944-74-2] serves a critical role in pharmaceutical development, primarily as the chiral reference standard for the enantiomeric purity testing of (R)-Metomidate (the active hypnotic/anesthetic agent) and as a precursor for specific PET radiotracers.

Unlike its (R)-enantiomer, which is a potent inhibitor of 11


-hydroxylase and a sedative, the (S)-enantiomer typically exhibits significantly reduced pharmacological potency but remains a critical "distomer" (impurity) that must be quantified under ICH guidelines. This guide compares the NMR spectral performance of (S)-Metomidate HCl against its analogues, establishing a self-validating protocol for identity and chiral purity.

Chemical Identity & Achiral NMR Standards

Before assessing enantiomeric purity, the chemical structure must be confirmed. The HCl salt form introduces significant chemical shift changes compared to the free base, particularly on the imidazole ring due to protonation.

Structural Analysis (1H NMR)

Solvent: DMSO-d


 is the preferred solvent for the HCl salt due to superior solubility and prevention of aggregation, which sharpens imidazole signals.

Table 1: 1H NMR Chemical Shift Assignments for (S)-Metomidate HCl (400 MHz, DMSO-d


) 
PositionMoietyShift (

, ppm)
MultiplicityIntegralStructural Diagnostic
H-2 Imidazole9.40 – 9.60Singlet (s)1HHighly deshielded by N

(Salt formation indicator).
H-4 Imidazole8.10 – 8.30Singlet (s)1HDistinct from H-2; confirms imidazole integrity.
Ar-H Phenyl7.30 – 7.50Multiplet (m)5HAromatic confirmation.
CH Methine6.20 – 6.40Quartet (q, J~7Hz)1HChiral center proton; couples with methyl.
OCH

Ester3.75 – 3.85Singlet (s)3HKey differentiator from Etomidate (Ethyl ester).
CH

Methyl1.80 – 1.90Doublet (d, J~7Hz)3HCouples with methine.

Expert Insight: The most common error in Metomidate analysis is confusing it with Etomidate . Check the region at 3.5–4.5 ppm carefully. Metomidate shows a sharp singlet (Methyl ester) at ~3.8 ppm, whereas Etomidate shows a quartet (Ethyl methylene) at ~4.1 ppm.

13C NMR Standards

Key Signals (DMSO-d


): 
  • Carbonyl (C=O): ~160.0 ppm

  • Imidazole C-2: ~136.0 ppm

  • Methine (Chiral): ~58.0 ppm

  • Ester Methyl: ~52.0 ppm (Distinct from Etomidate's ethyl carbons at ~60 & 14 ppm).

Chiral Purity Assessment: The "Gold Standard" Protocol

Achiral NMR cannot distinguish (S)-Metomidate from (R)-Metomidate. To validate the (S)-standard, a chiral environment must be induced.

Comparative Methods for Enantiomeric Resolution

We compare two primary NMR methodologies for determining the Enantiomeric Excess (% ee).

Table 2: Performance Comparison of Chiral NMR Methods

FeatureMethod A: Chiral Shift Reagent (CSR)Method B: Chiral Solvating Agent (CSA)
Reagent Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate])

-Cyclodextrin
(or Sulfated derivative)
Solvent CDCl

(Requires Free Base conversion)
D

O (Direct analysis of HCl salt)
Mechanism Paramagnetic complexation (Lewis Acid-Base)Host-Guest inclusion complex
Resolution (

)
High (>0.2 ppm separation of ester/methyl peaks)Moderate (<0.1 ppm, often requires high field)
Suitability Best for Validation (Clear peak separation)Best for Routine QC (No extraction needed)
Recommended Protocol: Eu(hfc) Validation

This protocol provides the highest resolution for certifying the (S)-enantiomer standard.

Step-by-Step Methodology:

  • Free Base Conversion (In-situ):

    • Dissolve 10 mg (S)-Metomidate HCl in 0.5 mL CDCl

      
      .
      
    • Add 10 mg solid NaHCO

      
       and shake vigorously for 2 minutes. Filter into a clean NMR tube.
      
  • Baseline Scan: Acquire a standard 1H NMR spectrum.

  • Titration:

    • Add Eu(hfc)

      
        in increments of 0.1 equivalents (approx 2-3 mg).
      
    • Shake and acquire spectrum after each addition.[1]

  • Endpoint: Continue until the Ester Methyl singlet (~3.7 ppm) or Chiral Methyl doublet (~1.8 ppm) splits into two distinct signals (if racemic).

  • Analysis:

    • (S)-Metomidate will show a single set of shifted peaks.

    • Any trace of (R)-Metomidate will appear as a smaller, distinct set of peaks (typically shifted slightly upfield relative to the S-complex depending on the specific geometry).

Visualizing the Validation Workflow

The following diagram outlines the logical flow for certifying an (S)-Metomidate HCl Reference Standard, ensuring both chemical and stereochemical integrity.

Metomidate_Validation Sample Raw (S)-Metomidate HCl Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility Achiral_NMR 1H NMR (Achiral) Identity Confirmation Solubility->Achiral_NMR Check_Ester Check Ester Region (Singlet vs Quartet) Achiral_NMR->Check_Ester Etomidate_Fail REJECT: Etomidate Contamination Check_Ester->Etomidate_Fail Quartet Found Chiral_Prep Free Base Conversion (NaHCO3 / CDCl3) Check_Ester->Chiral_Prep Singlet Confirmed CSR_Add Add Eu(hfc)3 (0.1 - 0.5 eq) Chiral_Prep->CSR_Add Chiral_NMR 1H NMR (Chiral) Enantiomeric Purity CSR_Add->Chiral_NMR Final_Cert CERTIFIED STANDARD (>99% S-Isomer) Chiral_NMR->Final_Cert Single Peak Set

Figure 1: Decision tree for the structural and stereochemical validation of (S)-Metomidate HCl.

Comparative Data: (S)-Metomidate vs. Alternatives

To ensure accurate identification, the analyst must distinguish the (S)-standard from its likely "look-alikes."

Table 3: Spectral Differentiation Matrix

CompoundKey Achiral Feature (1H)Key Chiral Feature (w/ Eu(hfc)

)
Pharmacological Status
(S)-Metomidate Ester Methyl Singlet (~3.8 ppm)Single shifted signal set (Signal A)Inactive / Impurity Standard
(R)-Metomidate Ester Methyl Singlet (~3.8 ppm)Single shifted signal set (Signal B)Active Hypnotic API
Racemic Metomidate Ester Methyl Singlet (~3.8 ppm)Two signal sets (1:1 ratio)Precursor / Reference
Etomidate Ester Ethyl Quartet (~4.1 ppm)Different shift magnitudeActive Analogue

Self-Validating Check: If you observe a quartet at 4.1 ppm, your standard is Etomidate , not Metomidate. If you observe peak splitting in CDCl


without a chiral shift reagent, your sample may be degrading or aggregating; salt forms should be run in DMSO-d

to confirm.

References

  • National Institutes of Health (NIH) - PubChem. Metomidate Hydrochloride Compound Summary. CID 41206. [Link]

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Methodology for Eu(hfc)

    
     application).
    [Link]
    
  • Burton, T. J., et al. "Evaluation of the Sensitivity and Specificity of 11C-Metomidate PET-CT." Journal of Clinical Endocrinology & Metabolism, 2012. (Pharmacological context of R vs S). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of (S)-Metomidate: A Comparative Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of anesthetic agents and related new psychoactive substances, a deep understanding of mass spectrometric behavior is paramount for u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of anesthetic agents and related new psychoactive substances, a deep understanding of mass spectrometric behavior is paramount for unambiguous identification and quantification. This guide provides an in-depth analysis of the fragmentation patterns of (S)-Metomidate, a non-barbiturate imidazole-based sedative-hypnotic. We will explore its characteristic fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions, offering a mechanistic rationale for the observed product ions. Furthermore, we will draw a critical comparison with its close and more widely known structural analog, (R)-Etomidate, to highlight the subtle yet definitive differences that are crucial for accurate structural elucidation in complex matrices.

Introduction to (S)-Metomidate and the Rationale for MS-Based Structural Analysis

(S)-Metomidate, the S-enantiomer of methyl 1-((R)-1-phenylethyl)-1H-imidazole-5-carboxylate, is structurally related to the anesthetic (R)-etomidate. While (R)-etomidate is used in human medicine, metomidate is primarily employed in veterinary medicine as an anesthetic for fish.[1][2] The rise in the nonmedical use and abuse of etomidate and its analogs necessitates robust analytical methods to differentiate these compounds.[3] Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS/MS or GC-MS), stands as the gold standard for this purpose due to its sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.

The choice of ionization technique profoundly influences the fragmentation observed. ESI is a soft ionization technique that typically yields a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to elicit structurally informative fragments. In contrast, EI is a high-energy process that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. Understanding the fragmentation pathways in both techniques is not merely an academic exercise; it is fundamental to developing robust analytical methods, identifying unknown metabolites, and characterizing novel synthetic analogs that may emerge in forensic or clinical settings.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation of (S)-Metomidate

In positive-ion ESI-MS, (S)-Metomidate (molar mass: 230.26 g/mol ) readily forms a protonated molecule, [M+H]⁺, at m/z 231. The subsequent fragmentation of this precursor ion via CID reveals a consistent pattern dominated by cleavages around the ester functional group and the chiral benzylic carbon.

A recent study utilizing high-resolution mass spectrometry identified a characteristic fragment ion for metomidate at m/z 127.0502 .[4][5] Additionally, common fragment ions shared with etomidate and other analogs were observed at m/z 113.0346 , m/z 105.0699 , and m/z 95.0240 .[4][5]

Mechanistic Interpretation of Key ESI-MS/MS Fragments

The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. The protonated imidazole ring and the ester group are key players in directing these cleavages.

  • Formation of the Characteristic Ion at m/z 127: This ion is the most diagnostically significant fragment for metomidate. It arises from the cleavage of the ester bond, with the charge retained on the methyl-esterified imidazole carboxylic acid portion. This process involves the neutral loss of styrene (C₈H₈, 104 Da) from the precursor ion.

  • Formation of the Common Ion at m/z 105: This prominent fragment corresponds to the phenylethyl cation ([C₈H₉]⁺). It is formed by the cleavage of the C-N bond linking the phenylethyl group to the imidazole ring. The charge is stabilized by the phenyl ring.

  • Formation of the Common Ion at m/z 113: This fragment represents the protonated 1-(1-phenylethyl)-1H-imidazole core after the loss of the methoxycarbonyl group as a radical followed by rearrangement, or more likely, the loss of methyl formate (HCOOCH₃, 60 Da) from a rearranged precursor. A more direct pathway involves the loss of the entire methyl carboxylate group followed by protonation of the remaining structure. A detailed study on etomidate analogues suggests that a base ion at m/z 113 originates from the core structure.[6]

  • Formation of the Common Ion at m/z 95: This ion corresponds to the protonated imidazole-5-carboxylic acid fragment after the loss of the phenylethyl group and the methyl group from the ester.

Below is a proposed fragmentation pathway for (S)-Metomidate under ESI-MS/MS conditions.

G cluster_main ESI-MS/MS Fragmentation of (S)-Metomidate precursor [M+H]⁺ (S)-Metomidate m/z 231.1131 frag105 Phenylethyl Cation [C₈H₉]⁺ m/z 105.0699 precursor->frag105 Loss of C₅H₄N₂O₂ frag127 Characteristic Fragment [C₆H₇N₂O₂]⁺ m/z 127.0502 precursor->frag127 Loss of C₈H₈ (Styrene) frag113 Core Fragment A [C₇H₅N₂]⁺ m/z 113.0346 precursor->frag113 Loss of C₂H₄O₂ frag95 Core Fragment B [C₄H₃N₂O]⁺ m/z 95.0240 frag127->frag95 Loss of CH₃OH

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated (S)-Metomidate.

Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) Fragmentation of (S)-Metomidate

Under the high-energy conditions of EI, (S)-Metomidate undergoes more extensive and predictable fragmentation, yielding a rich spectrum that serves as a reliable fingerprint for library matching. Studies have shown that metomidate and its analogs produce a series of common fragment ions under EI conditions.[4][5]

Key identical fragment ions for metomidate and etomidate under EI are reported at m/z 199.0866 , m/z 172.0995 , m/z 143.0730 , m/z 105.0699 , m/z 95.0240 , m/z 79.0542 , and m/z 77.0386 .[5]

Mechanistic Interpretation of Key EI-MS Fragments
  • Formation of the Ion at m/z 105: Similar to the ESI pathway, the formation of the phenylethyl cation ([C₈H₉]⁺) through alpha-cleavage is a highly favored pathway due to the stability of the resulting carbocation. This is often the base peak in the spectrum.

  • Formation of the Ion at m/z 199: This fragment likely results from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion (m/z 230).

  • Formation of the Ion at m/z 172: This ion can be formed by the loss of the entire methoxycarbonyl group ([•COOCH₃], 59 Da) from the molecular ion, followed by a hydrogen rearrangement.

  • Formation of the Ion at m/z 77: This fragment is the characteristic phenyl cation ([C₆H₅]⁺), arising from the further fragmentation of the m/z 105 ion through the loss of ethene (C₂H₄).

G cluster_main GC-EI-MS Fragmentation of (S)-Metomidate molecular_ion Molecular Ion [M]⁺• (S)-Metomidate m/z 230.1055 frag105 Phenylethyl Cation [C₈H₉]⁺ m/z 105.0699 molecular_ion->frag105 Alpha-cleavage frag199 [M - •OCH₃]⁺ m/z 199.0866 molecular_ion->frag199 Loss of •OCH₃ frag172 [M - •COOCH₃]⁺ m/z 172.0995 molecular_ion->frag172 Loss of •COOCH₃ frag77 Phenyl Cation [C₆H₅]⁺ m/z 77.0386 frag105->frag77 Loss of C₂H₄ G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Standard Dilution) lc Liquid Chromatography (C18 Separation) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Isolate Precursor m/z 231.1) esi->ms1 cid Collision-Induced Dissociation (Apply Collision Energy) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2 analysis Data Analysis (Identify Fragments) ms2->analysis

Sources

Safety & Regulatory Compliance

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